molecular formula C8H9BrN2O2S B3032054 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 1007579-03-4

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B3032054
CAS No.: 1007579-03-4
M. Wt: 277.14
InChI Key: XDDCFAJLGQCIRY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with thiosemicarbazide in the presence of a base, such as triethylamine, to form the desired thiadiazolidine ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Various thiadiazolidine derivatives.

    Substitution: Phenyl derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both a bromophenyl group and a thiadiazolidine ring. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c9-7-2-1-3-8(6-7)11-5-4-10-14(11,12)13/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDCFAJLGQCIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208578
Record name 1,2,5-Thiadiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007579-03-4
Record name 1,2,5-Thiadiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007579-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Thiadiazolidine, 2-(3-bromophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of SO2Cl2 (12.6 mL, 0.155 mol) and 2-chloroethylamine hydrochloride (3.0 g, 25.9 mmol) in CH3CN (100 mL) was stirred at 75° C. for 16 hr. The solution was concentrated and the residue dried in vacuo. The residue was then extracted with two 15 mL portions of Et2O and the combined washes then added dropwise to a solution of 3-bromoaniline (1.70 mL, 15.5 mmol) and TEA (7.20 mL, 51.7 mmol) in Et2O (15 mL) at −78° C. After stirring at room temperature for 16 hr, the mixture was diluted with EtOAc then washed with H2O and brine, dried over Na2SO4 and concentrated. To the residue was added DMSO (100 mL) and K2CO3 (3.60 g, 26.0 mmol). After stirring at room temperature for 2 hr the mixture was poured into H2O (500 mL), extracted twice with EtOAc and the combined organics washed with H2O and brine then concentrated. The residue was recrystallized from EtOAc/hexanes to give 2-(3-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide as a light brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.48-3.49 (m, 2H), 3.82-3.85 (m, 2H), 7.15 (d, J=8.0 Hz, 1H), 7.23 (d, J=8.0 Hz, 1H), 7.29-7.33 (m, 2H), 7.85 (br s, 1H).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO2Cl2
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
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2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
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2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
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2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
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2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide

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